Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate
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Overview
Description
Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate: is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a carbothioyl group, and a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the benzoylamino and carbothioyl groups. Common synthetic routes may include:
Condensation reactions: between appropriate precursors to form the amide and thioamide bonds.
Halogenation: to introduce the bromine atom at the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfone group.
Reduction: Reduction of the carbothioyl group to a thiocarbonyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Generation of thiocarbonyl derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Chemistry:
Synthetic intermediates: Used as a building block in the synthesis of more complex molecules.
Catalysts: Potential use as a catalyst or ligand in organic reactions.
Biology:
Bioactive compounds: Investigated for biological activity, such as antimicrobial or anticancer properties.
Protein interactions: Studied for its ability to interact with specific proteins or enzymes.
Medicine:
Drug development: Explored as a precursor or active ingredient in pharmaceuticals.
Therapeutic agents: Potential use in the treatment of various diseases.
Industry:
Material science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Methyl 3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
Methyl 2-benzamido-3-phenylpropanoate
Methyl 3-phenyl-2-(phenylcarbonylamino)propanoate
Uniqueness:
Structural complexity: The presence of both benzoylamino and carbothioyl groups, along with the bromophenyl moiety, distinguishes this compound from its analogs.
Reactivity: The unique combination of functional groups may result in distinct reactivity patterns compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities and enhance its utility in different fields.
Properties
IUPAC Name |
methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRLMUNKIJDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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